2-Cyanoethyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18593. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

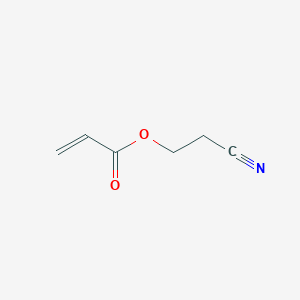

Structure

3D Structure

Properties

IUPAC Name |

2-cyanoethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPWOCLBLLCOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51512-27-7 | |

| Record name | 2-Propenoic acid, 2-cyanoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51512-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044776 | |

| Record name | 2-Cyanoethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] | |

| Record name | 2-Cyanoethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

124 °C, 255 °F (124 °C) (OPEN CUP) | |

| Record name | 2-Cyanoethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CYANOETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water | |

| Record name | 2-CYANOETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.069 | |

| Record name | 2-CYANOETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.3 (AIR= 1) | |

| Record name | 2-CYANOETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | 2-Cyanoethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

106-71-8 | |

| Record name | 2-Cyanoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYANOETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-cyanoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyanoethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANOETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ICU1C15OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CYANOETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -16.9 °C | |

| Record name | 2-CYANOETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Cyanoethyl Acrylate: A Technical Overview of Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyanoethyl acrylate (CEA) is a polar vinyl monomer with the chemical formula C₆H₇NO₂.[1] Its structure contains both an acrylate ester group and a nitrile group, a duality that imparts unique chemical properties and makes it a versatile component in polymer chemistry.[2] This technical guide provides an in-depth look at the chemical and physical properties, reactivity, and handling of this compound, with a focus on its applications relevant to research and development. It is used to form polymers and copolymers for applications such as adhesives, textile finishes, and sizes.[3][]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic acrylate odor.[1] It is soluble in water and many organic solvents, which is advantageous for its use in various formulations.[1][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-cyanoethyl prop-2-enoate | [2][] |

| Synonyms | Acrylic Acid 2-Cyanoethyl Ester, β-Cyanoethyl acrylate | [3] |

| CAS Number | 106-71-8 | |

| Molecular Formula | C₆H₇NO₂ | [1][5] |

| Molecular Weight | 125.13 g/mol | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [] |

| Density | 1.07 g/cm³ | [] |

| Melting Point | -16.9 °C | [] |

| Boiling Point | ~108 °C (at reduced pressure); 232.6 °C (at 760 mmHg) | [2][] |

| Flash Point | 124 °C (Open Cup) | [2][] |

| Vapor Pressure | 0.22 mmHg | [3][] |

| Refractive Index (n20/D) | 1.447 | [] |

| Solubility | Soluble in water | [3][] |

Spectroscopic Data

Detailed characterization of this compound is typically performed using standard spectroscopic techniques. While specific peak values can vary slightly based on the solvent and instrument used, the expected spectral features are well-defined. Full spectral data can be found in chemical databases such as SpectraBase.[2]

| Spectroscopy Type | Key Structural Features and Expected Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the three vinyl protons (CH₂=CH-) of the acrylate group, a triplet for the methylene group adjacent to the oxygen (-O-CH₂-), and a triplet for the methylene group adjacent to the nitrile (-CH₂-CN). The vinyl protons typically appear as a complex multiplet pattern (AMX system).[6] | [2] |

| ¹³C NMR | Resonances for the two sp² carbons of the vinyl group, the carbonyl carbon (C=O) of the ester, the two sp³ carbons of the ethyl chain, and the carbon of the nitrile group (C≡N). Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm).[2][7][8] | [2] |

| FT-IR | Characteristic absorption bands include a strong C=O stretching vibration for the ester group (~1730 cm⁻¹), a C≡N stretching vibration for the nitrile group, and peaks associated with the C=C bond of the acrylate. The C-O stretching of the ester also produces strong bands.[2][9] | [2] |

| Raman | Raman spectroscopy can also be used for characterization. | [2] |

Reactivity and Polymerization

The dual functionality of this compound governs its reactivity, making it susceptible to various reaction types. The electron-withdrawing nature of the nitrile and ester groups makes the β-carbon of the double bond highly activated towards nucleophiles.[3]

Key Reactions:

-

Anionic Polymerization: This is the most prominent reaction. CEA undergoes rapid, often instantaneous, polymerization in the presence of weak bases or moisture.[3] The reaction is initiated by nucleophilic attack on the vinyl group. This high reactivity is the basis for its use in instant adhesives.

-

Free-Radical Polymerization: While less facile than anionic polymerization, radical polymerization can be achieved under acidic conditions to suppress the anionic pathway.[10] This method allows for greater control over polymer architecture and is synthetically useful for creating copolymers.

-

Nucleophilic Addition: The compound can participate in addition reactions with nucleophiles like alcohols, amines, and thiols.[2]

The primary chemical reactions involving this compound are illustrated below.

Experimental Protocols

Precise experimental conditions are crucial for handling and polymerizing this compound due to its high reactivity. The following are generalized protocols; specific applications may require optimization.

General Protocol for Free-Radical Polymerization

This method is adapted from procedures for structurally similar monomers and requires an acidic environment to prevent premature anionic polymerization.[10]

-

Preparation: In a Schlenk flask, dissolve this compound monomer in an anhydrous solvent (e.g., toluene).

-

Inhibition of Anionic Polymerization: Add a strong acid inhibitor, such as methanesulfonic acid, to the solution to create an acidic environment.

-

Initiator Addition: Add a radical initiator, such as Azobisisobutyronitrile (AIBN). The initiator concentration can be adjusted to control the final molecular weight of the polymer.

-

Deoxygenation: Seal the flask and thoroughly deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, typically in an ice bath to minimize premature reaction.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir for the required reaction time (e.g., 12-24 hours).

-

Termination and Precipitation: Terminate the reaction by cooling the flask to room temperature and exposing the contents to air. Precipitate the resulting polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol) under vigorous stirring.

-

Purification and Drying: Collect the polymer precipitate by filtration. Wash thoroughly with fresh non-solvent to remove unreacted monomer and initiator. Dry the purified polymer under vacuum to a constant weight.

General Protocol for Anionic Polymerization (Bulk)

This protocol is based on methods for similar cyanoacrylates and leverages the monomer's inherent reactivity.[11][12]

-

Apparatus Preparation: All glassware must be meticulously cleaned and dried to remove any acidic or basic residues and moisture. Acid-washing followed by thorough rinsing and oven-drying is recommended.

-

Monomer Handling: Under an inert atmosphere (e.g., nitrogen or argon), transfer the desired amount of this compound monomer to the reaction vessel.

-

Initiation: Introduce a suitable anionic initiator. For bulk polymerization, this can be a weak base like pyridine, added as a solution in an anhydrous solvent (e.g., THF). The polymerization is often extremely rapid.

-

Curing: Allow the reaction to proceed. For adhesive applications, this involves applying the monomer to a surface where ambient moisture acts as the initiator.

-

Characterization: Once cured, the resulting polymer can be characterized. Note that due to the rapid and often uncontrolled nature of anionic polymerization, the resulting polymers may have a broad molecular weight distribution.

The workflow for a typical lab-scale polymerization is outlined below.

Safety, Handling, and Toxicology

This compound is a reactive and hazardous chemical that requires careful handling. It is irritating to the skin, eyes, and respiratory system.[3] Prolonged contact can cause severe tissue damage, and it is a possible sensitizer.[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a fume hood.[13]

-

Storage: Store in a cool, dry, well-ventilated place, typically refrigerated at 2-8°C. The monomer is often stabilized with an inhibitor like hydroquinone or its monomethyl ether (MEHQ).[3] The effectiveness of these phenolic inhibitors requires the presence of oxygen, so monomers should be stored under air, not an inert atmosphere.[14]

-

Incompatibilities: Avoid contact with water, moisture, amines, alcohols, alkali metals, oxidizing agents, and reducing agents, as these can cause rapid and hazardous polymerization.[15]

Toxicology Data:

The acute toxicity of acrylates generally decreases with increasing molecular weight.[3] this compound is considered toxic if swallowed or in contact with skin.[13]

| Toxicity Metric | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 180 mg/kg | [3][13] |

| LD50 | Rabbit | Skin | 220 µL/kg or 235.4 mg/kg | [3][13] |

| Eye Irritation | Rabbit | Eye | Score 8/10 (severe) | [3] |

Applications in Research and Drug Development

The unique properties of this compound and its polymers make them valuable in various fields, including medicine and drug development.

-

Bioadhesives: Cyanoacrylates are widely known for their use as tissue adhesives ("super glues") for wound closure in surgical procedures.[2][8] Their ability to polymerize on contact with moisture on the skin surface makes them effective for bonding tissues.[8]

-

Drug Delivery: Colloidal nanoparticles formed from cyanoacrylate polymers are being explored as promising systems for drug and vaccine delivery.[16]

-

Coatings and Scaffolds: The polymer's properties can be leveraged to create biocompatible coatings for medical devices or to fabricate scaffolds for tissue engineering applications.[2]

-

Advanced Materials: In materials science, it is used as an adhesion promoter and in the production of photocurable polymer insulators and resists for electronics.[][11]

The relationship between the monomer's core properties and its primary applications is summarized below.

References

- 1. CAS 106-71-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. 106-71-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. hnl17_sln.html [ursula.chem.yale.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. This compound | CAS#:106-71-8 | Chemsrc [chemsrc.com]

- 11. This compound [webbook.nist.gov]

- 12. web.pdx.edu [web.pdx.edu]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyanoethyl Acrylate (CAS 106-71-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethyl acrylate (CEA), with the CAS number 106-71-8, is a highly reactive, polar acrylate ester.[1][2] Its chemical structure, featuring both a vinyl group and a cyano group, makes it a versatile monomer in polymer chemistry.[3] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and polymerization methods, key applications, and safety and handling protocols. The information is tailored for professionals in research, science, and drug development who may utilize this compound in the synthesis of novel polymers and materials.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic acrid odor.[4][5] It is soluble in water and many organic solvents.[] The presence of the electron-withdrawing cyano and ester groups makes the molecule susceptible to nucleophilic attack, which is key to its reactivity, particularly in polymerization.[7]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 106-71-8 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 108 °C at 2 mmHg | [] |

| Melting Point | -16.9 °C | [] |

| Density | 1.07 g/cm³ | [] |

| Refractive Index (n20/D) | 1.447 | [2][] |

| Flash Point | 124 °C | [] |

| Vapor Pressure | 0.22 mmHg | [] |

| Glass Transition Temperature (Tg) of Polymer | 4 °C | [2] |

Structural Information

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-cyanoethyl prop-2-enoate | [1] |

| Synonyms | CEA, Acrylic Acid 2-Cyanoethyl Ester, 3-Acryloyloxypropionitrile | [2] |

| SMILES | C=CC(=O)OCCC#N | [1] |

| InChI | InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2 | [1] |

| InChIKey | AEPWOCLBLLCOGZ-UHFFFAOYSA-N | [1] |

Synthesis and Reactions

The primary method for synthesizing this compound is through the esterification or transesterification of acrylic acid or its esters with 3-hydroxypropionitrile (ethylene cyanohydrin).[1]

Synthesis of this compound via Transesterification

This experimental protocol describes a general method for the synthesis of this compound by transesterification of a simple alkyl acrylate (e.g., methyl acrylate) with 3-hydroxypropionitrile.

Materials:

-

Methyl acrylate

-

3-Hydroxypropionitrile

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Anhydrous sodium sulfate (drying agent)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add methyl acrylate (1.2 equivalents), 3-hydroxypropionitrile (1.0 equivalent), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and a small amount of hydroquinone.

-

Heat the mixture to reflux with vigorous stirring. The methanol byproduct will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of methanol collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Transesterification Synthesis of this compound.

Polymerization

This compound readily undergoes polymerization via anionic or free-radical mechanisms. Due to its high reactivity, anionic polymerization can be initiated by weak bases, including moisture.[7] For controlled polymerization, a free-radical pathway is often preferred.

This protocol outlines a general procedure for the free-radical polymerization of this compound to form poly(this compound).

Materials:

-

This compound (monomer), freshly distilled

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Rubber septum

-

Oil bath

-

Vacuum line

-

Buchner funnel and filter paper

Procedure:

-

Place AIBN (0.1-1 mol% relative to the monomer) in a Schlenk flask.

-

Add anhydrous toluene to dissolve the initiator.

-

Add the distilled this compound monomer to the flask.

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring in an ice bath.

-

Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 24 hours).

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration using a Buchner funnel.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

Caption: Free-Radical Polymerization Workflow for this compound.

Applications

The unique properties of this compound and its corresponding polymer make them suitable for a variety of applications, primarily in materials science.

-

Adhesives: It is used in the formulation of cyanoacrylate adhesives, known for their rapid bonding.[2][8]

-

Coatings: The polymer can be used in protective coatings, providing chemical resistance.[2]

-

Polymer Modification: Incorporation of this compound into other polymers can enhance their mechanical and adhesive properties.[2]

-

Electronics: It has applications in photocurable resists for liquid crystal devices and as polymer insulators for multilayer circuitry.[]

-

Drug Delivery: Poly(alkyl cyanoacrylate) nanoparticles, including those made from this compound, have been investigated as biodegradable carriers for drug delivery.[9][10]

Safety and Handling

This compound is a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification

The compound is classified as toxic if swallowed or in contact with skin, and it causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[1]

| Hazard Statement | Code | Reference(s) |

| Toxic if swallowed | H301 | [1][11] |

| Toxic in contact with skin | H311 | [11] |

| Causes skin irritation | H315 | [1][11] |

| Causes serious eye irritation | H319 | [1][11] |

| May cause respiratory irritation | H335 | [1] |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3][12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors.[4] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as oxidizing agents, alkalis, alcohols, and amines.[4] Keep refrigerated at 2-8 °C.[4] The monomer is often stabilized with an inhibitor like hydroquinone or its monomethyl ether (MEHQ), and storage under air (not an inert atmosphere) is recommended to maintain the effectiveness of phenolic inhibitors.[1][12]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[4]

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[4]

-

If inhaled: Move the person to fresh air.[4]

-

If swallowed: Do NOT induce vomiting.[3] In all cases of exposure, seek immediate medical attention.[3][4]

Toxicology

The acute toxicity of this compound has been determined in animal studies.

| Toxicity Data | Value | Species | Reference(s) |

| LD50 Oral | 180 mg/kg | Rat | [11] |

| LD50 Dermal | 235.4 mg/kg | Rabbit | [11] |

External application to rabbit eyes resulted in a severe injury rating.[5] It is also considered a possible sensitizer.[5]

Conclusion

This compound is a valuable and highly reactive monomer with significant applications in the field of polymer and materials science. Its ability to undergo rapid polymerization makes it ideal for adhesives and coatings. For researchers and professionals, a thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and safe utilization in the development of new materials and technologies. While its direct application in drug development is primarily as a component of drug delivery systems, the versatility of its polymer chemistry offers potential for further exploration in biomedical applications.

References

- 1. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. polysciences.com [polysciences.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106-71-8 Name: this compound [xixisys.com]

2-Cyanoethyl acrylate molecular weight and formula

2-Cyanoethyl acrylate is a chemical compound with the molecular formula C6H7NO2.[1][2][][4][5] It is also known by other names, including 2-cyanoethyl prop-2-enoate, beta-cyanoethyl acrylate, and 2-Propenoic acid, 2-cyanoethyl ester.[1][2] This colorless liquid is utilized in a variety of industrial applications.[1]

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for researchers and professionals in drug development and material science for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C6H7NO2 | [1][2][][4][5] |

| Molecular Weight | 125.13 g/mol | [1][5] |

| Monoisotopic Mass | 125.047678466 Da | [1][] |

| IUPAC Name | 2-cyanoethyl prop-2-enoate | [1] |

| Canonical SMILES | C=CC(=O)OCCC#N | [1] |

| InChI Key | AEPWOCLBLLCOGZ-UHFFFAOYSA-N | [1][2] |

| CAS Number | 106-71-8 | [4] |

Conceptual Synthesis Workflow

The synthesis of this compound can be conceptually understood as an esterification reaction. This process generally involves the reaction of acrylic acid with 2-cyanoethanol (also known as hydracrylonitrile). An acid catalyst is typically employed to facilitate the reaction, which results in the formation of this compound and water as a byproduct. The following diagram illustrates this logical relationship.

Caption: Conceptual synthesis of this compound.

Note: Experimental protocols would require specific laboratory details that are beyond the scope of this general technical guide. The provided workflow is a simplified representation of the chemical process.

References

An In-Depth Technical Guide to the Anionic Polymerization Mechanism of 2-Cyanoethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anionic polymerization of 2-cyanoethyl acrylate (CEA), a monomer known for its rapid polymerization and utility in various applications, including medical adhesives and drug delivery systems. This document details the core mechanistic principles, provides experimental insights, and presents quantitative data to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Principles: The Anionic Polymerization Mechanism

The anionic polymerization of this compound is characterized by its high reactivity, which is attributed to the strong electron-withdrawing properties of both the nitrile (-CN) and the ester (-COOR) groups attached to the α-carbon of the vinyl group. This electronic configuration renders the β-carbon highly electrophilic and, therefore, susceptible to nucleophilic attack, which initiates the polymerization cascade. The polymerization proceeds via a chain-growth mechanism, primarily through anionic and, in some cases, zwitterionic pathways.

The polymerization process can be broken down into three fundamental stages:

-

Initiation: The process is triggered by the conjugate addition of a nucleophile to the electrophilic β-carbon of the this compound monomer. A wide range of nucleophiles can initiate polymerization, including weak bases like water (hydroxyl ions), alcohols, amines, and phosphines, as well as stronger nucleophiles like organometallic compounds.[1][2] This nucleophilic attack on the carbon-carbon double bond results in the formation of a carbanion at the α-carbon. This carbanion is notably stabilized by resonance through the adjacent nitrile and ester groups, which delocalize the negative charge, making the initiation step highly favorable.[3][4]

-

Propagation: The newly formed carbanion is a potent nucleophile that rapidly attacks the β-carbon of another this compound monomer.[1] This process repeats, leading to the swift growth of long polymer chains.[3] The propagation rate for cyanoacrylates is exceptionally high, with propagation rate coefficients (k_p) reported to be in the order of 10^6 L·mol⁻¹·s⁻¹ in tetrahydrofuran (THF) at 20 °C.[3]

-

Termination: The polymerization can be terminated by several mechanisms. In the presence of acidic protons, such as from water or acids, the propagating carbanion can be quenched, leading to a "dead" polymer chain.[1] Chain transfer reactions can also occur, where a proton is abstracted from a weak acid, terminating one chain but generating a new anion that can initiate another chain.[3] In the absence of terminating agents, the polymerization can exhibit "living" characteristics, where the anionic chain ends remain active.[1] This allows for the synthesis of block copolymers by the sequential addition of different monomers.

Visualization of the Anionic Polymerization Mechanism

The following diagrams illustrate the key steps in the anionic polymerization of this compound.

Caption: Initiation of anionic polymerization of this compound.

Caption: Propagation of the polymer chain.

Caption: Termination of the growing polymer chain.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the anionic polymerization of cyanoacrylates. Note that data for this compound is often presented alongside other alkyl cyanoacrylates.

Table 1: Initiators for Anionic Polymerization of Cyanoacrylates

| Initiator Class | Specific Examples | Reference |

| Weak Bases | Water (Hydroxyl Ions), Alcohols, Amines (e.g., Piperidine), Phosphines | [1][2] |

| Inorganic Bases | Sodium Bicarbonate | [5][6] |

| Organometallic | n-Butyllithium (BuLi), sec-Butyllithium | [7] |

| Superbases | Phosphazene (P4-tBu), DBU | [8][9] |

| Photoinitiators | Graphitic Carbon Nitride (g-C3N4), Ferrocene, Ruthenocene | [10] |

| Thiolates | Thiophenol (activated by a superbase) | [8][9] |

Table 2: Polymerization of n-Butyl Cyanoacrylate (BCA) initiated by Thiophenol/Superbase

| Entry | Initiator | Catalyst (mol%) | M_n ( kg/mol ) (NMR) | M_n ( kg/mol ) (SEC) | PDI (Đ) | Conversion (%) |

| 1 | Thiophenol | P4-tBu (1) | 16.3 | 21.8 | 1.39 | 91 |

| 2 | Thiophenol | P4-tBu (0.5) | 24.5 | 31.9 | 1.45 | 89 |

| 3 | Thiophenol | DBU (1) | 14.9 | 19.8 | 1.54 | 93 |

Data extracted from a study on superbase-enabled anionic polymerization of poly(alkyl cyanoacrylate)s. M_n: Number-average molecular weight; PDI: Polydispersity Index.[8][9]

Table 3: Photoinduced Anionic Polymerization of Ethyl Cyanoacrylate (ECA) and Methyl Methacrylate (MMA)

| ECA/MMA Ratio | M_n ( g/mol ) | PDI (Đ) |

| 100/0 | 10,500 | 1.8 |

| 75/25 | 9,800 | 1.9 |

| 50/50 | 8,500 | 2.1 |

| 25/75 | 7,200 | 2.3 |

| 0/100 | - | - |

Bulk polymerization in the presence of mpg-C3N4 under UV light. M_n: Number-average molecular weight; PDI: Polydispersity Index.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are examples of experimental protocols for the anionic polymerization of cyanoacrylates.

Protocol 1: Solution Polymerization using a Thiophenol/Superbase Initiator System

This protocol describes the solution polymerization of an alkyl cyanoacrylate (ACA) in THF.[8]

1. Glassware and Reactor Preparation:

- All glassware should be treated with concentrated nitric acid, followed by thorough washing with deionized water and high-purity water to inactivate the glass surface.

- Dry the reaction vessels overnight in an oven at 100 °C.

- For Teflon reactors, add dry benzene (2 mL) and dry in vacuo overnight to remove residual water.

2. Solvent and Monomer Preparation:

- Dry THF over sodium using benzophenone as an indicator and freshly distill it via cryo-transfer into the reaction flask before each polymerization.

- Use commercially available this compound, which typically contains hydroquinone as a stabilizer.

3. Polymerization Procedure:

- Under an argon atmosphere, dissolve 1 mL of ACA in 15 mL of freshly cryo-distilled THF.

- In a separate flask, dissolve the thiophenol initiator and the superbase catalyst in dry THF.

- Rapidly add the initiator/catalyst solution to the monomer solution with constant stirring.

- Monitor the reaction progress using NMR spectroscopy.

4. Termination and Purification:

- Once the desired conversion is reached, terminate the polymerization by adding HCl-acidified methanol.

- Precipitate the polymer by adding the reaction solution to a cooled mixture of acidified methanol and water (1:1).

- Collect and dry the polymer product.

Protocol 2: Photoinduced Anionic Polymerization

This protocol outlines the photoinduced polymerization of ethyl-2-cyanoacrylate (ECA) using graphitic carbon nitride (g-C3N4) as a photocatalyst.[10]

1. Materials and Vial Preparation:

- Use acid-treated glass vials to prevent premature polymerization initiated by residual alkaline compounds on the glass surface.

- Dry the vials under high vacuum and temperature.

2. Polymerization Setup:

- Place ECA (0.5 mL, 4.45 M) and mpg-C3N4 (10 mg) in an acid-treated glass vial equipped with a magnetic stirrer.

3. Irradiation:

- Irradiate the reaction mixture in a Rayonet photochemical reactor equipped with fluorescent light bulbs emitting light in the 400-500 nm range (λ_max = 450 nm).

- Continue irradiation for the desired reaction time (e.g., 30 minutes).

4. Product Isolation:

- After irradiation, the polymer can be isolated and characterized.

Experimental Workflow and Signaling Pathways

The logical flow of an anionic polymerization experiment and the associated characterization is depicted below.

Caption: General experimental workflow for anionic polymerization.

Conclusion

The anionic polymerization of this compound is a rapid and efficient method for producing high molecular weight polymers. The mechanism is well-understood to proceed through initiation, propagation, and termination steps, with the propagating species being a resonance-stabilized carbanion. The choice of initiator and reaction conditions can significantly influence the polymerization kinetics and the properties of the resulting polymer, including its molecular weight and polydispersity. Under controlled conditions, living anionic polymerization of cyanoacrylates can be achieved, opening avenues for the synthesis of well-defined polymer architectures such as block copolymers. This technical guide provides a foundational understanding for researchers to explore and harness the potential of poly(this compound) in various scientific and biomedical applications.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. benchchem.com [benchchem.com]

- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 6. On the anionic homo‐ and copolymerization of ethyl‐ and butyl‐2‐cyanoacrylates | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.mpg.de [pure.mpg.de]

- 9. researchgate.net [researchgate.net]

- 10. repository.tudelft.nl [repository.tudelft.nl]

Radical polymerization of 2-Cyanoethyl acrylate

An In-depth Technical Guide to the Radical Polymerization of 2-Cyanoethyl Acrylate

Introduction

This compound (CEA) is a vinyl monomer belonging to the cyanoacrylate family, which is well-known for its rapid polymerization and application in instant adhesives.[1][2] The strong electron-withdrawing nature of the nitrile (-CN) and ester (-COOR) groups makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, which is the basis for its well-known, rapid anionic polymerization initiated by weak bases like moisture.[3] However, for creating copolymers with specific properties and for applications beyond adhesives, such as in drug delivery, a more controlled polymerization method is often required.[4][5]

Radical polymerization offers a synthetically useful alternative, although it is more challenging to achieve with cyanoacrylates.[1][2] This is because the very features that make them so reactive in anionic polymerization can interfere with radical processes. Successful radical polymerization of cyanoacrylates is typically carried out under acidic conditions to inhibit the competing anionic pathway.[2][6] This guide provides a comprehensive overview of the radical polymerization of this compound, detailing the reaction mechanism, experimental protocols, and characterization of the resulting polymer, poly(this compound) (PCEA).

Radical Polymerization Mechanism

The free-radical polymerization of this compound, like other vinyl monomers, proceeds through a chain reaction mechanism involving three key stages: initiation, propagation, and termination.

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically through thermal decomposition. These primary radicals then react with a CEA monomer molecule to form an initiated monomer radical.[7]

-

Propagation: The newly formed monomer radical is highly reactive and adds to the double bond of another CEA monomer. This process repeats, rapidly forming a long polymer chain.[3] The propagation of cyanoacrylates can be significantly faster than that of other common monomers like methyl methacrylate (MMA) and styrene.[4]

-

Termination: The growth of the polymer chain is halted by termination reactions. This can occur through two primary mechanisms: combination (or coupling), where two growing polymer chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated polymer chains (one with a saturated end and one with an unsaturated end).[7] Chain transfer reactions, where a radical is transferred to a monomer, solvent, or another polymer chain, can also terminate a growing chain while initiating a new one.[8]

Experimental Protocols

The successful radical polymerization of this compound requires careful attention to the purity of the monomer and the exclusion of atmospheric moisture, which can initiate anionic polymerization.

Materials

-

This compound (monomer)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)[10]

-

Anionic inhibitor (e.g., methanesulfonic acid, boron trifluoride acetic acid complex)[4][9]

-

Precipitating non-solvent (e.g., cold methanol, hexane)[9][10]

-

Nitrogen gas (for creating an inert atmosphere)[9]

Protocol for Conventional Free Radical Polymerization

This protocol is a synthesized procedure based on methods for similar alkyl 2-cyanoacrylates.[9][10]

-

Monomer Preparation: Commercial this compound typically contains inhibitors for anionic polymerization (like hydroquinone). For radical polymerization, it is crucial to also add an acidic inhibitor to suppress the highly reactive anionic pathway.[2] The monomer should be stored under a dry atmosphere.

-

Reaction Setup: A Schlenk flask or a high-pressure bottle is equipped with a magnetic stirrer and a reflux condenser with a drying tube.[9][10] The entire apparatus should be thoroughly dried and flushed with dry nitrogen to create an inert atmosphere.

-

Reaction Mixture Preparation: The monomer is dissolved in an anhydrous solvent like toluene or hexane within the reaction vessel. An anionic inhibitor, such as a small amount of methanesulfonic acid, is added to the solution.[9] Subsequently, the radical initiator (e.g., AIBN, typically 0.5-2% by weight based on the monomer) is added.[10]

-

Deoxygenation: The solution is deoxygenated by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath to prevent premature polymerization.[9]

-

Polymerization: The flask is sealed and placed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-70 °C for AIBN).[9][10] The reaction is allowed to proceed for a set time, typically several hours.

-

Termination and Precipitation: To stop the polymerization, the reaction mixture is cooled to room temperature and can be exposed to air. The resulting polymer is then precipitated by slowly adding the reaction mixture to a large volume of a stirred non-solvent, such as cold methanol or hexane.[9][10]

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]

Polymer Characterization

A comprehensive characterization of the synthesized poly(this compound) is essential to confirm its structure, molecular weight, and thermal properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the polymerization by observing the disappearance of the C=C vinyl bond and the presence of characteristic functional groups in the polymer.

-

Protocol: A small amount of the dried polymer is analyzed using an FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (ATR) accessory.[11]

-

Data Interpretation: The spectrum of PCEA will show the disappearance of the vinyl C=C stretching peak (around 1615-1630 cm⁻¹) from the monomer.[3] Key peaks for PCEA include the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the ester group (around 1740 cm⁻¹), and C-H stretches of the polymer backbone and ethyl group.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer.[13]

-

Protocol: A sample of the polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed in an NMR spectrometer.[5]

-

Data Interpretation: In the ¹H NMR spectrum of PCEA, the vinyl protons of the monomer (typically in the 5.5-6.5 ppm range) will be absent. New broad peaks corresponding to the protons on the polymer backbone will appear. The signals for the ethyl group (-O-CH₂-CH₂-CN) will also be present. ¹³C NMR provides further confirmation of the polymer structure.[12][13]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight distribution of the polymer.[11]

-

Protocol: The polymer is dissolved in a suitable solvent (e.g., THF, DMF) and injected into the GPC system. The system separates the polymer chains based on their hydrodynamic volume. Detectors like a differential refractive index (dRI) detector are used for quantification.[11]

-

Data Interpretation: The GPC chromatogram is used to calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.[12]

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of PCEA.[14][15]

-

Protocol:

-

TGA: A small, precisely weighed sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss is measured as a function of temperature.[14]

-

DSC: A sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured. This allows for the detection of thermal transitions.[15]

-

-

Data Interpretation:

-

The TGA curve provides information on the thermal stability of the polymer, indicating the onset temperature of decomposition.[14][16] Poly(cyanoacrylates) generally have relatively poor thermal stability, often starting to degrade slightly above their glass transition temperature via a depolymerization mechanism.[7]

-

The DSC thermogram is used to determine the glass transition temperature (T₉), which is a critical property for understanding the physical state and mechanical properties of the polymer.[15]

-

Quantitative Data Summary

While specific data for the radical polymerization of this compound is not extensively published, the following tables provide representative data for the polymerization and properties of similar alkyl 2-cyanoacrylates.

Table 1: Typical Reaction Conditions for Radical Polymerization of Alkyl 2-Cyanoacrylates

| Parameter | Value/Type | Source |

|---|---|---|

| Monomer | Ethyl 2-cyanoacrylate, Butyl 2-cyanoacrylate | [10] |

| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | [10] |

| Solvent | n-Hexane, n-Heptane, Toluene | [9][10] |

| Temperature | 50 - 70 °C | [10] |

| Reaction Time | 9 - 10 hours | [10] |

| Yield | 81.7% - 97.9% |[10] |

Table 2: Thermal Properties of Poly(ethyl 2-cyanoacrylate) (PECA)

| Property | Method | Value | Source |

|---|---|---|---|

| Onset of Decomposition | TGA | ~150 - 200 °C | [14][16] |

| Glass Transition (T₉) | DSC | Varies, can be slightly below decomposition temp. |[7] |

Applications in Research and Drug Development

Poly(alkyl cyanoacrylates) (PACAs) are biodegradable and biocompatible polymers that have been extensively investigated as carrier matrices for drug delivery systems.[5] Nanoparticles made from PACAs, including poly(butyl cyanoacrylate) (PBCA), have shown promise for targeted cancer therapy and for crossing the blood-brain barrier.[5] The ability to synthesize PCEA through radical polymerization opens up possibilities for creating novel copolymers with tailored properties for advanced drug delivery applications, such as stimuli-responsive hydrogels or nanoparticles for controlled release.[17][18]

Conclusion

The radical polymerization of this compound presents a valuable method for synthesizing poly(this compound) with controlled characteristics, moving beyond the limitations of the more common anionic polymerization. This process, while requiring careful control of reaction conditions to prevent the competing anionic pathway, allows for the creation of polymers suitable for a range of applications, particularly in the biomedical and pharmaceutical fields.[5] A thorough characterization using techniques like FTIR, NMR, GPC, and thermal analysis is crucial to ensure the desired polymer structure and properties are achieved for successful implementation in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications [mdpi.com]

- 6. DSpace [researchrepository.universityofgalway.ie]

- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. US3654239A - Process for the preparation of poly-(alpha-cyanoacrylates) - Google Patents [patents.google.com]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nexus-analytics.com.my [nexus-analytics.com.my]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Zwitterionic polymerization of 2-Cyanoethyl acrylate

An In-depth Technical Guide to the Zwitterionic Polymerization of 2-Cyanoethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CEA) is a highly reactive monomer capable of undergoing rapid polymerization. Its unique structure, featuring both a vinyl group and a cyano group, makes it susceptible to various polymerization mechanisms, including anionic and radical pathways.[1] This guide focuses on the zwitterionic polymerization of this compound, a process of significant interest for the synthesis of high molecular weight polymers under mild conditions. While specific literature on the zwitterionic polymerization of this compound is sparse, this document provides a comprehensive overview based on the well-documented behavior of analogous n-alkyl 2-cyanoacrylates, such as ethyl and n-butyl cyanoacrylate.[2][3] We will delve into the core mechanism, present detailed experimental protocols, summarize key quantitative data from related systems, and outline standard characterization techniques for the resulting polymers.

Core Concepts: The Zwitterionic Polymerization Mechanism

Zwitterionic polymerization of alkyl 2-cyanoacrylates is typically initiated by neutral nucleophiles, such as tertiary amines (e.g., pyridine, triethylamine) or tertiary phosphines (e.g., triethylphosphine, triphenylphosphine).[2][3][4] Unlike anionic polymerization, which is initiated by ions, this mechanism involves the formation of a zwitterion (a molecule with both a positive and a negative formal charge) that subsequently propagates.

The process can be broken down into three main stages:

-

Initiation: The nucleophilic initiator attacks the electron-deficient β-carbon of the monomer's double bond. This results in the formation of a dipolar zwitterion, where the initiator becomes the cationic head and a carbanion is formed at the α-carbon of the monomer. This carbanion is stabilized by resonance through the adjacent cyano (-CN) and ester (-COOR) groups.[4]

-

Propagation: The carbanionic end of the zwitterion attacks another monomer molecule, extending the polymer chain. The growing chain remains a "macrozwitterion," with the cationic initiator group at one end and the propagating carbanion at the other.[3] This process can lead to very high molecular weights.[2]

-

Termination: Termination of the growing chain can occur spontaneously or through transfer reactions.[2] However, under carefully controlled conditions, these systems can exhibit "living" polymerization characteristics, where termination is largely absent.[2][3]

Caption: Mechanism of Zwitterionic Polymerization.

Experimental Protocols

The following protocols are generalized based on methods reported for the zwitterionic polymerization of ethyl and n-butyl cyanoacrylate and should be adapted and optimized for this compound.[3] Stringent anhydrous conditions are crucial, as water can act as an initiator or a terminating agent, affecting polymerization control.[5]

Materials and Reagents

-

Monomer: this compound (CEA), >95% purity, stabilized.[]

-

Initiator: Triethylphosphine (Et₃P) or Pyridine.

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Inhibitor (for purification): Hydroquinone or p-toluenesulfonic acid.[5]

-

Precipitation Solvent: Methanol, anhydrous.

-

Atmosphere: High-purity nitrogen or argon gas.

Monomer Purification

-

If the monomer contains inhibitors for storage, it must be purified before use.

-

Perform a vacuum distillation to remove the inhibitor.

-

Store the purified monomer under an inert atmosphere at a low temperature (e.g., 4°C) and use it promptly.[]

General Polymerization Procedure

This procedure is adapted from studies on analogous monomers using adiabatic calorimetry for monitoring.[3]

-

Reactor Setup: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is used as the reaction vessel.

-

Solvent and Monomer Addition: Add anhydrous THF to the flask via a cannula or syringe. Cool the solvent to the desired reaction temperature (e.g., 0°C to -78°C).[3] Add the purified this compound monomer to the stirred solvent.

-

Initiation: Prepare a dilute solution of the initiator (e.g., triethylphosphine) in anhydrous THF. Inject the required amount of the initiator solution into the monomer solution to start the polymerization. The reaction is often extremely rapid.

-

Reaction Monitoring: The polymerization can be followed by monitoring the temperature rise (adiabatic calorimetry) or by taking aliquots at timed intervals and analyzing for monomer conversion via techniques like ¹H NMR spectroscopy.[3]

-

Termination and Precipitation: After the desired time or upon completion, terminate the reaction by adding a small amount of a weak acid (if necessary). Pour the polymer solution into a large excess of a non-solvent like cold methanol to precipitate the polymer.

-

Purification and Drying: Filter the precipitated poly(this compound), wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Caption: General Workflow for Zwitterionic Polymerization.

Quantitative Data Summary (from Analogous Systems)

Table 1: Kinetic Data for Phosphine-Initiated Polymerization in THF

| Monomer | Initiator | Temperature (°C) | Propagation Rate Constant (kp) (dm³·mol⁻¹·s⁻¹) | Activation Energy (Ep) (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|---|

| ECA | Et₃P / Ph₃P | -78 | 1 – 3 × 10⁵ | 2.2 | [3] |

| nBCA | Et₃P / Ph₃P | -78 | 1 – 3 × 10⁵ | 5.5 |[3] |

Table 2: Molecular Weight Data for Amine-Initiated Polymerization

| Monomer | Initiator | Solvent | Molecular Weight (Mw) | Notes | Reference |

|---|

| nBCA | Amine Derivatives | THF | > 10⁶ | Attributed to a repetitive chain-doubling process possible with zwitterions. |[2] |

Polymer Characterization

Once synthesized, poly(this compound) must be thoroughly characterized to determine its properties.

-

Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Chemical Structure: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is used to confirm the polymer structure and verify the absence of monomer. Fourier-Transform Infrared (FTIR) spectroscopy can identify characteristic functional groups, such as the disappearance of the C=C vinyl peak and the presence of cyano (-C≡N) and ester (C=O) groups.

-

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the polymer's thermal stability and decomposition profile.

Conclusion

The zwitterionic polymerization of this compound, inferred from studies of its close analogs, presents a powerful method for producing high molecular weight polymers. The mechanism, initiated by neutral nucleophiles like tertiary phosphines and amines, proceeds via macrozwitterionic intermediates and can exhibit characteristics of a living polymerization.[2][3] For professionals in drug development and materials science, this pathway offers a route to synthesize well-defined cyanoacrylate-based polymers that are candidates for applications such as drug delivery nanoparticles, bioadhesives, and functional coatings.[7][8] Further research is required to establish specific kinetic data and optimize protocols directly for this compound to fully harness its potential.

References

- 1. Buy this compound (EVT-459484) | 106-71-8 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. afinitica.com [afinitica.com]

- 7. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. polysciences.com [polysciences.com]

An In-depth Technical Guide on the Reactivity of the Cyano Group in 2-Cyanoethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethyl acrylate (CEA) is a bifunctional monomer possessing both a reactive acrylate group and a cyanoethyl moiety. This unique structure makes it a valuable building block in the synthesis of a wide array of polymers and organic compounds with applications in adhesives, coatings, and biomedical materials. The reactivity of CEA is dominated by the interplay between the electron-withdrawing nature of the cyano and ester groups, which significantly influences the reactivity of both the acrylate double bond and the nitrile functional group. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, detailing key chemical transformations including hydrolysis, reduction, and cycloaddition reactions. Furthermore, it explores the influence of the cyano group on the reactivity of the acrylate moiety, particularly in Michael additions and polymerization. This document aims to be a thorough resource, providing detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in the effective utilization of this versatile monomer.

Core Reactivity of the Cyano Group

The cyano (nitrile) group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the neighboring ester group, which can affect reaction conditions and outcomes. The principal reactions of the cyano group are hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition reactions to form heterocyclic systems.

Hydrolysis of the Cyano Group

The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions, leading to the formation of a carboxylic acid. This transformation proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. It is important to note that the ester linkage of the acrylate moiety is also susceptible to hydrolysis, particularly under basic conditions. Careful control of reaction conditions is therefore crucial to achieve selective transformation of the cyano group.

1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1] The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed to the corresponding carboxylic acid, 2-(carboxyethyl) acrylate.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Materials: this compound, concentrated hydrochloric acid (HCl), water, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1 equivalent) and 6 M aqueous HCl (10 equivalents) is prepared.

-

The mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, 2-(carboxyethyl) acrylate, is extracted with diethyl ether.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

-

1.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt.[2] Subsequent acidification yields the carboxylic acid. However, this method poses a significant risk of concurrent saponification of the ester bond, leading to the formation of acrylic acid and 3-hydroxypropanoic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

-

Materials: this compound, sodium hydroxide (NaOH), water, hydrochloric acid (HCl), diethyl ether.

-

Procedure:

-

A solution of this compound (1 equivalent) in a 2 M aqueous solution of NaOH (5 equivalents) is prepared in a round-bottom flask.

-

The mixture is stirred at room temperature or gently heated (e.g., 50 °C) to accelerate the reaction.

-

The reaction is monitored by TLC or GC for the disappearance of the starting material.

-

After the reaction is complete, the mixture is cooled in an ice bath and acidified with concentrated HCl until a pH of approximately 2 is reached.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford the crude product.

-

Table 1: Summary of Hydrolysis Reactions of this compound

| Reaction Condition | Product(s) | Typical Yield | Reaction Time | Notes |

| Acidic Hydrolysis (e.g., 6 M HCl, reflux) | 2-(Carboxyethyl) acrylate | Moderate to Good | 4-12 hours | Favors selective nitrile hydrolysis. |

| Basic Hydrolysis (e.g., 2 M NaOH, RT) | Mixture of 2-(carboxyethyl) acrylate, acrylic acid, and 3-hydroxypropanoic acid | Variable | 1-6 hours | Risk of ester saponification. |

Visualization of Hydrolysis Pathways

Caption: Reaction pathways for the hydrolysis of this compound.

Reduction of the Cyano Group

The nitrile group of this compound can be reduced to a primary amine, yielding 3-aminopropyl acrylate. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminopropyl acrylate is a useful monomer for the synthesis of functional polymers with primary amine side groups.

2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[3] However, it will also reduce the ester group to a primary alcohol. Therefore, the reaction of this compound with LiAlH₄ is expected to yield 3-aminopropanol and allylamine. To selectively reduce the nitrile group while preserving the acrylate moiety, milder reducing agents or protective group strategies would be necessary.

Experimental Protocol: Reduction of this compound with LiAlH₄

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, 15% aqueous NaOH, anhydrous sodium sulfate.

-

Procedure:

-

A suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture.

-

2.2. Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of the nitrile group.[4] Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) can be used in the presence of hydrogen gas. This method can potentially offer better selectivity for the reduction of the nitrile over the acrylate double bond, although optimization of reaction conditions (pressure, temperature, catalyst, and solvent) is critical.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Materials: this compound, Raney nickel (or Pd/C), ethanol or methanol, hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, a solution of this compound (1 equivalent) in ethanol is prepared.

-

A catalytic amount of Raney nickel (slurry in water, washed with ethanol) is added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature or slightly elevated temperature.

-

The progress of the reaction is monitored by GC or by monitoring hydrogen uptake.

-

Once the reaction is complete, the catalyst is carefully filtered off through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure to give the crude 3-aminopropyl acrylate.

-

Table 2: Summary of Reduction Reactions of this compound

| Reducing Agent/Method | Product(s) | Typical Yield | Reaction Time | Notes |

| LiAlH₄ | 3-Aminopropanol and Allylamine | High | 2-8 hours | Reduces both nitrile and ester groups. |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | 3-Aminopropyl acrylate | Variable | 4-24 hours | Selectivity depends on catalyst and conditions. |

Visualization of Reduction Pathways

Caption: Reduction pathways of this compound.

[3+2] Cycloaddition of the Cyano Group